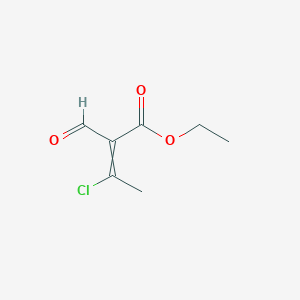![molecular formula C20H29BrN2O4 B1401600 4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1403257-58-8](/img/structure/B1401600.png)
4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the bromine and methoxycarbonyl groups, and the esterification of the carboxylic acid . The exact methods would depend on the specific synthetic route chosen by the chemist.Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the ester group could be hydrolyzed to produce a carboxylic acid and an alcohol. The bromine atom could be displaced in a nucleophilic substitution reaction .Applications De Recherche Scientifique
Synthesis and Derivative Formation : This compound is utilized in the synthesis of various derivatives with potential biological activity. For example, Kotzamani et al. (1994) detailed a synthesis method involving regiospecific addition and cyclization processes to create piperidine derivatives (Kotzamani, H. K., Gourdoupis, C., & Stamos, I., 1994).
Key Intermediate in Drug Synthesis : This compound serves as a key intermediate in the synthesis of certain drugs. For instance, Wang et al. (2015) described its role in the synthesis of Vandetanib, a drug used for certain cancer treatments (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015).
N-Nucleophiles in Aminocarbonylation : Takács et al. (2014) explored the use of related piperidine compounds with ester functionality as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction important for various chemical syntheses (Takács, A., Kabak-Solt, Zs., Mikle, G., & Kollár, L., 2014).
Piperidine-Based Radiotracers : Katoch-Rouse and Horti (2003) discussed the synthesis of a piperidine-based compound used as a radiotracer for studying cannabinoid receptors, demonstrating the compound’s relevance in nuclear medicine and imaging (Katoch-Rouse, R., & Horti, A., 2003).
Piperidine Derivatives in Biochemistry : Hirokawa, Horikawa, and Kato (2000) reported on the efficient synthesis of a related compound, showcasing its importance in the creation of biochemical agents (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).
Application in Heterocyclic Chemistry : Nurdinov, Liepin'sh, and Kalvin'sh (1993) examined derivatives of α-iminocarboxylic acids, highlighting the chemical versatility and potential applications of these compounds in heterocyclic chemistry (Nurdinov, R., Liepin'sh, É., & Kalvin'sh, I., 1993).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(5-bromo-3-methoxycarbonyl-N,2-dimethylanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrN2O4/c1-13-16(18(24)26-6)11-14(21)12-17(13)22(5)15-7-9-23(10-8-15)19(25)27-20(2,3)4/h11-12,15H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUQIIMYWSZWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N(C)C2CCN(CC2)C(=O)OC(C)(C)C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



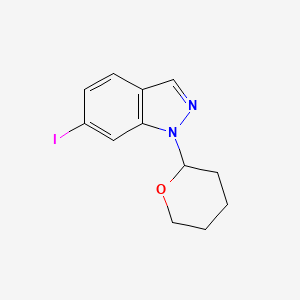

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)


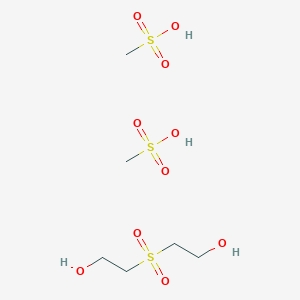
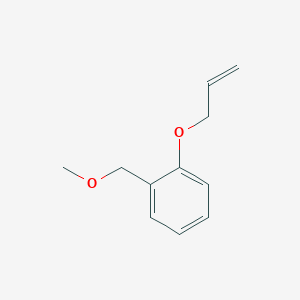
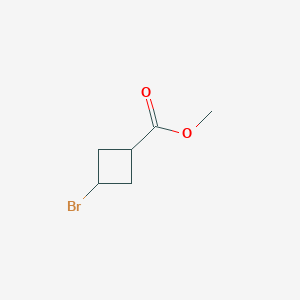


![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

